molecular formula C14H7Cl2FN2O2 B071739 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 168900-02-5

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B071739
CAS No.: 168900-02-5
M. Wt: 325.1 g/mol
InChI Key: WSABVXQKFNLRDA-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a sophisticated quinazoline dione derivative engineered for advanced biochemical and pharmacological research. This compound is of significant interest in medicinal chemistry and drug discovery, primarily for its potential as a core scaffold in the development of kinase inhibitors. The molecule integrates a 2,4-dichlorophenyl group at the 3-position and a fluorine atom at the 6-position of the quinazoline dione core, structural features designed to modulate electronic properties, enhance binding affinity, and improve metabolic stability. Researchers are actively investigating its mechanism of action, with a strong focus on its ability to selectively target and inhibit specific ATP-binding sites on protein kinases involved in critical cellular signaling pathways, such as those regulating cell proliferation and survival. Its primary research value lies in its application as a key chemical tool for probing disease mechanisms, particularly in oncology for the study of dysregulated kinase activity in various cancers. Furthermore, this high-purity compound serves as a critical intermediate for the synthesis of more complex analog libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. It is supplied strictly For Research Use Only and is intended for laboratory studies by qualified scientific professionals.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2O2/c15-7-1-4-12(10(16)5-7)19-13(20)9-6-8(17)2-3-11(9)18-14(19)21/h1-6H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABVXQKFNLRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398592
Record name AG-E-18177
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Molecular Weight

325.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

168900-02-5
Record name 3-(2,4-Dichlorophenyl)-6-fluoro-2,4(1H,3H)-quinazolinedione
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Record name 3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Record name 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Preparation Methods

Base-Catalyzed Cyclization

A foundational approach involves the cyclization of 2-aminobenzamide precursors. For example, 2-amino-5-fluorobenzamide can react with 2,4-dichlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by intramolecular cyclization to form the quinazoline-dione core.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 60–75%

Key Observations

  • The fluorine atom at the 6-position enhances electron-withdrawing effects, accelerating cyclization.

  • Steric hindrance from the 2,4-dichlorophenyl group necessitates prolonged reaction times for complete conversion.

Ionic Liquid-Mediated Synthesis

Green Chemistry Approach

A method reported by Wang et al. utilizes 2-hydroxypyridine ionic liquid as a dual solvent and catalyst for the cyclization of 2-aminobenzonitrile derivatives with carbon dioxide. This approach is adaptable to the target compound by substituting 2-amino-5-fluoro-3-(2,4-dichlorophenyl)benzonitrile as the starting material.

Procedure

  • Substrate Preparation: 2-Amino-5-fluoro-3-(2,4-dichlorophenyl)benzonitrile is synthesized via Ullmann coupling between 2,4-dichlorophenylboronic acid and 2-amino-5-fluorobenzonitrile.

  • Cyclization: The nitrile reacts with CO₂ in [HPy][NO₃] ionic liquid at 60°C for 6 hours.

Advantages

  • Mild conditions (ambient pressure, low temperature).

  • High atom economy due to CO₂ incorporation.

Performance Metrics

ParameterValue
Yield82%
Purity (HPLC)98.5%
Reaction ScaleUp to 500 g

Palladium-Catalyzed Carbonylation

Four-Component Reaction

Adapting a protocol from Huang et al., the target compound can be synthesized via a Pd-catalyzed carbonylation involving:

  • 2-Chloro-5-fluoroacetophenone (1 )

  • 2,4-Dichlorophenyl isocyanate (2 )

  • Ammonia (3 )

  • Carbon monoxide.

Mechanistic Insights

  • Carbonylation: Pd(OAc)₂ catalyzes the insertion of CO into the C–Cl bond of 1 , forming a β-ketoacylpalladium intermediate.

  • Urea Formation: 2 reacts with NH₃ to generate a substituted urea.

  • Cyclization: The acylated urea undergoes intramolecular cyclization to yield the quinazoline-dione.

Optimized Conditions

  • Catalyst: Pd(OAc)₂ (4 mol%) with PPh₃ as a ligand.

  • Solvent: THF at 110°C under 27 atm CO.

  • Yield: 73% (scalable to 1 mol).

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Base-Catalyzed6595Moderate120
Ionic Liquid8298.5High90
Pd-Catalyzed7397Low200

Environmental Impact

  • Ionic Liquid Method: Lowest E-factor (2.1) due to solvent reuse.

  • Pd-Catalyzed Method: Requires heavy metal recovery, increasing waste.

Industrial Production Considerations

Process Intensification

  • Continuous Flow Synthesis: A tubular reactor system for the ionic liquid method achieves 90% yield at 1 kg/hr throughput.

  • Purification: Recrystallization from ethanol/water (7:3) affords >99% purity.

Chemical Reactions Analysis

Key Reaction Pathways

a. Cyclization and Synthesis
The compound is synthesized via a two-step process involving:

  • Urea Formation : Reaction of 5-fluoroanthranilic acid with 2,4-dichlorophenyl isocyanate in ethyl acetate at elevated temperatures (50–65°C).
  • Acid-Catalyzed Cyclization : Treatment with concentrated sulfuric acid under reflux to form the quinazoline-dione core .
Step Reagents/Conditions Yield Purity
Urea FormationEthyl acetate, 65°C, 2 hours94%-
CyclizationH₂SO₄, reflux (4.5 hours), pH <1 (HCl)89.8%99%

b. Substitution Reactions
The fluorine atom at position 6 and chlorine atoms on the phenyl ring may undergo nucleophilic substitution. For example:

  • Hydrolysis : Under basic conditions, the fluorine could be replaced by hydroxide, though direct experimental evidence for this specific compound is not documented .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) could theoretically modify the dichlorophenyl group, but no explicit studies are reported .

c. Oxidation and Reduction

  • Oxidation : The quinazoline-dione core is stable under standard oxidizing conditions (e.g., KMnO₄ or H₂O₂), but side-chain modifications (e.g., methyl groups) may oxidize .
  • Reduction : LiAlH₄ or NaBH₄ could reduce the carbonyl groups, though no experimental data exists for this compound .

Stability and Degradation

  • Acidic Conditions : Stable under strong acids (e.g., H₂SO₄) during synthesis .
  • Basic Conditions : Limited data, but hydrolysis of the dione moiety may occur at high pH .
  • Thermal Stability : Decomposes above 250°C without melting .

Functionalization for Biological Activity

While not directly tested on this compound, structurally similar quinazoline-diones undergo:

  • N-Alkylation : Introduction of alkyl/aryl groups at the N3 position using ethyl chloroacetate or halides .
  • Hydrazide Formation : Reaction with hydrazine to form hydrazide derivatives for antimicrobial applications .
Derivative Type Reagents Application
HydrazideHydrazine, refluxAntimicrobial agents
Metal ChelatesTransition metal ions (e.g., Cu²⁺)Enzyme inhibition

Industrial-Scale Modifications

  • Solvent Optimization : Substitution of acetonitrile with water in synthesis improves green chemistry metrics without sacrificing yield (92% in water vs. 91% in acetonitrile) .
  • Scalability : Demonstrated for 1 kg batches with consistent purity (>98%) .

Scientific Research Applications

Chemical Synthesis

Building Block for Quinazoline Derivatives

  • This compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties or activities.

Biological Applications

Anticancer Activity

  • Research indicates that 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

Antimicrobial Properties

  • The compound has also been explored for its antimicrobial effects. Studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

  • Investigations into its anti-inflammatory properties reveal potential applications in treating inflammatory diseases. The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.

Pharmaceutical Development

Drug Formulation

  • Given its biological activities, this compound is being investigated as a potential candidate for drug formulation in treating cancers and infections. Its stability and reactivity profile make it suitable for further development into pharmaceutical agents .

Industrial Applications

Specialty Chemicals

  • The compound is utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical structure allows for applications in various industrial processes where specific reactivity or stability is required.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including this compound. Results indicated that it inhibited the growth of breast cancer cells by inducing apoptosis through specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading microbiology lab demonstrated that this quinazoline derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
  • Structure : Substituted with a trifluoromethyl (-CF₃) group at position 6 instead of fluorine .
  • Key Difference : The bulkier -CF₃ group may reduce solubility compared to the fluoro substituent in the target compound.
3-(2,4-Dichlorophenyl)-6-(triazolyl)quinazoline-2,4-diones (7a–e)
  • Structure: Triazolyl substituents at position 6, synthesized from enaminones .
  • Activity : These derivatives focus on antimicrobial applications rather than herbicidal use. Their activity depends on the triazolyl group’s electronic properties, which differ from the electron-withdrawing fluorine in the target compound.
  • Key Difference : Divergent biological applications highlight the role of substituents in target specificity.

Benzoxazine-dione Derivatives

6-Chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione
  • Structure : Benzoxazine-dione core with chloro and ethylphenyl substituents .
  • Molecular Weight : 301.73 g/mol , lighter than the target compound.
  • Key Difference : The benzoxazine core may alter binding affinity to target enzymes compared to quinazoline.

Pyrimidine-dione Derivatives

6-Trifluoromethylpyrimidine-2,4(1H,3H)-dione
  • Structure : Pyrimidine-dione core with -CF₃ at position 6 .
  • Activity : Exhibits 98% inhibition of root growth in油菜 (oilseed rape) at 100 µg/mL, indicating high potency.
  • Key Difference : The pyrimidine core vs. quinazoline may influence metabolic stability and target interactions.
1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione
  • Structure: Quinoxaline-dione with chloro and allyl groups .
  • Synthesis : Prepared via condensation of chlorobenzene diamine and oxalic acid.

Biological Activity

Overview

3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a dichlorophenyl group and a fluorine atom at specific positions on the quinazoline core. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.

PropertyValue
IUPAC Name3-(2,4-dichlorophenyl)-6-fluoro-1H-quinazoline-2,4-dione
Molecular FormulaC14H7Cl2FN2O2
Molecular Weight325.1 g/mol
CAS Number168900-02-5
Melting Point>250 °C
Density1.558 g/cm³

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Biochemical Pathways : The interaction with these targets can trigger various biochemical pathways, leading to desired therapeutic effects.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of kinases that are critical for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinazoline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of halogen atoms (like chlorine and fluorine) in the structure enhances their lipophilicity and ability to penetrate microbial membranes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this quinazoline derivative has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Case Studies and Research Findings

  • Antitumor Activity Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the low micromolar range.
  • Antimicrobial Evaluation : Research conducted by Smith et al. demonstrated that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be notably low compared to standard antibiotics .
  • Inflammation Model Study : In a murine model of inflammation, this compound significantly reduced edema formation and lowered levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

The compound can be synthesized via multi-step reactions involving nitration, halogenation, and cyclization. For example, nitration of precursor quinazolines using HNO₃/H₂SO₄ mixtures under controlled temperature (0–5°C) can introduce nitro groups, followed by fluorination via nucleophilic substitution with KF in DMF . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., dichlorophenyl, fluorine) and hydrogen environments. For example, fluorine substituents cause distinct splitting patterns in aromatic regions .
  • Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₇Cl₂F₃N₂O₂) and fragmentation patterns .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl/F vibrations .

Q. What safety precautions are essential when handling this compound?

Classified under CLH Hazard Category A (toxic), it requires:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation or skin contact .
  • Storage in airtight containers away from ignition sources (per P210 guidelines) .
  • Emergency protocols, including spill containment with inert absorbents and immediate medical consultation if exposed .

Advanced Research Questions

Q. How does the dichlorophenyl-fluoroquinazoline scaffold influence herbicidal activity, and what structural modifications enhance selectivity?

The 2,4-dichlorophenyl group enhances binding to plant cytochrome P450 enzymes, disrupting carotenoid biosynthesis. Fluorine at position 6 improves metabolic stability. Modifications such as introducing hydroxyl or methyl groups at position 3 (pyrimidine-dione ring) can reduce non-target toxicity while maintaining efficacy. Comparative studies with analogs like mesotrione show that substituent bulkiness correlates with crop tolerance .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols are recommended:

  • Antioxidant assays : Use TBARS (thiobarbituric acid reactive species) to quantify lipid peroxidation inhibition at 10 µM, with 5-FU as a positive control .
  • Enzyme inhibition : Measure IC₅₀ values under fixed pH (7.4) and temperature (37°C) .
  • Statistical validation : Apply ANOVA to compare replicates and ensure p < 0.05 significance .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding affinities to targets like HIV RNase H or plant D1 protease. Key parameters include:

  • Docking scores : ≤-8.0 kcal/mol for strong binding.
  • Hydrogen bonding : Interactions with active-site residues (e.g., Asp549 in RNase H) .
  • ADMET profiling : Predict bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II) .

Methodological Challenges and Solutions

Q. Why do yields vary in large-scale synthesis, and how can reaction conditions be optimized?

Yield drops (>20%) at scale often result from incomplete nitration or side reactions. Optimization strategies:

  • Temperature control : Maintain ≤5°C during nitration to minimize byproducts .
  • Catalyst screening : Test K₂CO₃ vs. Cs₂CO₃ for cyclization efficiency .
  • Solvent selection : DMF improves solubility but requires post-reaction neutralization to prevent decomposition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphs impact solubility and bioactivity. Use:

  • PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5°, 17.8°) for crystal forms.
  • DSC : Melting point variations (ΔTm ≥5°C) indicate polymorphic transitions.
  • Raman spectroscopy : Peak shifts (~200 cm⁻¹) correlate with lattice vibrations .

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